N-(4-methylbenzyl)-N'-(4-pyridinylmethyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methylbenzyl)-N'-(4-pyridinylmethyl)thiourea, also known as MPTU, is a chemical compound that has been extensively studied for its potential therapeutic applications. MPTU is a thiourea derivative that has been shown to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects.
Mechanism of Action
The mechanism of action of N-(4-methylbenzyl)-N'-(4-pyridinylmethyl)thiourea is not fully understood. However, studies have suggested that it may exert its biological effects through the inhibition of various signaling pathways, including the NF-κB and MAPK pathways. N-(4-methylbenzyl)-N'-(4-pyridinylmethyl)thiourea has also been shown to inhibit the activity of enzymes such as COX-2 and iNOS, which play a role in inflammation.
Biochemical and Physiological Effects:
N-(4-methylbenzyl)-N'-(4-pyridinylmethyl)thiourea has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-inflammatory and antioxidant properties, N-(4-methylbenzyl)-N'-(4-pyridinylmethyl)thiourea has been shown to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO) in vitro. N-(4-methylbenzyl)-N'-(4-pyridinylmethyl)thiourea has also been shown to improve glucose tolerance and insulin sensitivity in diabetic mice.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-methylbenzyl)-N'-(4-pyridinylmethyl)thiourea in lab experiments is its relatively low toxicity. Studies have shown that N-(4-methylbenzyl)-N'-(4-pyridinylmethyl)thiourea is well-tolerated in animals at doses up to 500 mg/kg. However, one limitation of using N-(4-methylbenzyl)-N'-(4-pyridinylmethyl)thiourea is its limited solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research on N-(4-methylbenzyl)-N'-(4-pyridinylmethyl)thiourea. One area of interest is its potential use as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further investigation is needed to fully elucidate the mechanism of action of N-(4-methylbenzyl)-N'-(4-pyridinylmethyl)thiourea and its effects on various signaling pathways. Finally, studies are needed to determine the optimal dosing and administration of N-(4-methylbenzyl)-N'-(4-pyridinylmethyl)thiourea for therapeutic use.
Synthesis Methods
N-(4-methylbenzyl)-N'-(4-pyridinylmethyl)thiourea can be synthesized through the reaction of 4-methylbenzylamine and 4-pyridinecarboxaldehyde in the presence of thiourea. The reaction yields N-(4-methylbenzyl)-N'-(4-pyridinylmethyl)thiourea as a white crystalline solid with a melting point of 206-208°C. The purity of N-(4-methylbenzyl)-N'-(4-pyridinylmethyl)thiourea can be confirmed through various analytical techniques such as HPLC, NMR, and IR spectroscopy.
Scientific Research Applications
N-(4-methylbenzyl)-N'-(4-pyridinylmethyl)thiourea has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. N-(4-methylbenzyl)-N'-(4-pyridinylmethyl)thiourea has also been shown to possess antioxidant properties by scavenging free radicals and reducing oxidative stress. Additionally, N-(4-methylbenzyl)-N'-(4-pyridinylmethyl)thiourea has been investigated for its antitumor effects, with studies demonstrating its ability to inhibit tumor cell growth and induce apoptosis.
properties
IUPAC Name |
1-[(4-methylphenyl)methyl]-3-(pyridin-4-ylmethyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3S/c1-12-2-4-13(5-3-12)10-17-15(19)18-11-14-6-8-16-9-7-14/h2-9H,10-11H2,1H3,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBDSXIPFWCVQFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=S)NCC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
39.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24793388 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.